molecular formula C37H40N2O6 B1228713 Panurensine CAS No. 55701-99-0

Panurensine

Cat. No.: B1228713
CAS No.: 55701-99-0
M. Wt: 608.7 g/mol
InChI Key: CLRFYZIIRGIXMT-LOYHVIPDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Panurensine is a bisbenzylisoquinoline alkaloid isolated from the Menispermaceae family plant, Abuta panurensis , an endemic species from the Amazonian rainforest . It has a molecular formula of C37H40N2O6 and a molecular weight of 608.735 g/mol . Phytochemical studies of Abuta panurensis branches, from which this compound is obtained, have demonstrated that its alkaloids possess inhibitory activity against acetylcholinesterase (AChE) in vitro . This inhibitory activity is significant for neurological research, as cholinesterase inhibitors can influence levels of the neurotransmitter acetylcholine . The compound's specific mechanism of action and full pharmacological profile are subjects of ongoing investigation, making it a valuable reference standard and tool for natural product chemistry, phytopharmacology, and neurobiological research . Researchers can utilize this compound for studies involving enzyme inhibition assays, as a chemical marker for the authentication of Abuta species, and in the exploration of the structure-activity relationships of bisbenzylisoquinoline alkaloids.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55701-99-0

Molecular Formula

C37H40N2O6

Molecular Weight

608.7 g/mol

IUPAC Name

(1R,14R)-9,21,26-trimethoxy-15,31-dimethyl-7,24-dioxa-15,31-diazaheptacyclo[23.6.2.23,6.18,12.014,19.018,23.028,32]hexatriaconta-3(36),4,6(35),8,10,12(34),18(23),19,21,25,27,32-dodecaen-22-ol

InChI

InChI=1S/C37H40N2O6/c1-38-14-12-24-19-32(42-4)34-20-27(24)29(38)16-22-6-9-25(10-7-22)44-33-18-23(8-11-31(33)41-3)17-30-28-21-35(43-5)36(40)37(45-34)26(28)13-15-39(30)2/h6-11,18-21,29-30,40H,12-17H2,1-5H3/t29-,30-/m1/s1

InChI Key

CLRFYZIIRGIXMT-LOYHVIPDSA-N

SMILES

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=CC(=C(C(=C7CCN6C)O3)O)OC)OC)OC

Isomeric SMILES

CN1CCC2=CC(=C3C=C2[C@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@@H]6C7=CC(=C(C(=C7CCN6C)O3)O)OC)OC)OC

Canonical SMILES

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=CC(=C(C(=C7CCN6C)O3)O)OC)OC)OC

Synonyms

panurensine (alkaloid)

Origin of Product

United States

Natural Occurrence and Biosynthetic Pathways of Panurensine

Botanical Source and Geographical Distribution

The principal botanical source of Panurensine is Abuta panurensis Eichler, a species belonging to the Menispermaceae family. acs.orgdss.go.th This Amazonian plant has been the focus of phytochemical investigations that led to the initial isolation and characterization of this compound. acs.orgmdpi.com Research conducted on this species has revealed a rich alkaloid profile, with this compound being one of its major constituents. acs.org Abuta panurensis is an endemic species found in the Amazonian rainforest, a region known for its vast biodiversity. mdpi.comresearchgate.netplos.org

The Menispermaceae family, often called the "moonseed family," is widely distributed across tropical and subtropical regions of the globe. plos.orgwikipedia.orgbotanicohub.com This family is a well-known source of a diverse array of benzylisoquinoline and related alkaloids. dss.go.thwikipedia.org While this compound was first identified in Abuta panurensis, other species within the Abuta genus and the broader Menispermaceae family are also known to produce a variety of bisbenzylisoquinoline alkaloids. plos.orgresearchgate.netresearchgate.net The genus Abuta itself comprises over 30 species native to tropical Central and South America. plos.orgchristuniversity.in

The isolation of this compound from plant material, specifically the branches of Abuta panurensis, involves a multi-step process. mdpi.complos.org A common initial step is an acid-base extraction performed on the dried and crushed plant material. core.ac.uk This is a standard procedure for extracting alkaloids. oleumdietetica.es

Following the initial extraction, various chromatographic techniques are employed for the separation and purification of the crude alkaloid mixture. Column chromatography is a key technique used to separate the components of the plant extract. vbspu.ac.innih.gov This method separates compounds based on their differential affinities for the stationary phase (like silica (B1680970) gel) and the mobile phase (a solvent or mixture of solvents). vbspu.ac.in Further purification can be achieved using techniques like countercurrent distribution. researchgate.net

The final identification and structural elucidation of the isolated this compound are accomplished through a combination of spectroscopic methods. These include one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, as well as Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) to determine the molecular formula and structure. mdpi.complos.org

Distribution within the Menispermaceae Family

Hypothetical Biosynthetic Routes to Bisbenzylisoquinoline Alkaloids

The biosynthesis of complex alkaloids like this compound involves a series of intricate enzymatic reactions. While the specific pathway for this compound has not been fully elucidated, a general understanding of the biosynthesis of bisbenzylisoquinoline alkaloids provides a hypothetical framework. researchgate.netmdpi-res.com

The journey to bisbenzylisoquinoline alkaloids begins with the amino acid L-tyrosine. mdpi-res.comnih.gov Through a series of enzymatic steps, L-tyrosine is converted into two key building blocks: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. researchgate.netnih.gov The condensation of these two molecules, catalyzed by the enzyme norcoclaurine synthase (NCS), forms (S)-norcoclaurine, which is the central precursor to all other benzylisoquinoline alkaloids. researchgate.netacs.org

From (S)-norcoclaurine, the pathway branches. A series of methylation and hydroxylation reactions, catalyzed by various O-methyltransferases, N-methyltransferases, and cytochrome P450 enzymes, lead to the formation of (S)-reticuline. acs.orgresearchgate.net (S)-reticuline is a critical branch-point intermediate in the biosynthesis of a wide variety of benzylisoquinoline alkaloid structural classes. acs.org It is from precursors like (S)-reticuline that the two benzylisoquinoline units are thought to be coupled to form the characteristic bisbenzylisoquinoline skeleton of compounds like this compound.

The formation of the bisbenzylisoquinoline structure involves oxidative coupling of two benzylisoquinoline monomers. This crucial step is catalyzed by cytochrome P450 enzymes of the CYP80 family. oup.com For instance, the enzyme CYP80A1, known as berbamunine (B191780) synthase, facilitates the C-O phenol (B47542) coupling of two 1-benzylisoquinoline (B1618099) units to create the bisbenzylisoquinoline alkaloid berbamunine. mdpi-res.comoup.com

Divergence of Biosynthetic Pathways within Related Alkaloids

The biosynthesis of this compound is a specific branch of the broader and highly diverse family of bisbenzylisoquinoline alkaloids (BBIAs). The structural variety within this alkaloid class arises from the differential coupling of benzylisoquinoline precursors, a process governed by the regio- and stereospecificity of cytochrome P450 enzymes. oup.comthieme-connect.com Understanding the divergence of these pathways is key to appreciating the formation of unique structures like this compound.

The primary point of divergence in BBIA biosynthesis lies in the oxidative coupling of two benzylisoquinoline monomers, which are themselves derived from the amino acid tyrosine. The precursors are typically the stereoisomers of N-methylcoclaurine, specifically (R)-N-methylcoclaurine and (S)-N-methylcoclaurine. The enzymes that catalyze this crucial coupling reaction, primarily from the CYP80 family of cytochrome P450 oxidases, determine the final structure of the resulting BBIQ alkaloid. oup.comthieme-connect.com

One major point of divergence is the type of linkage formed between the two monomer units. This can result in "head-to-head," "head-to-tail," or "tail-to-tail" configurations. escholarship.orgresearchgate.net For instance, studies in sacred lotus (B1177795) (Nelumbo nucifera) have shown the formation of head-to-tail BBIQ dimers, whereas in plants of the Ranunculales order, tail-to-tail linkages are more common. maxapress.commaxapress.com The structure of this compound, with its distinct ether bridges, points to a specific mode of coupling that differs from many other BBIAs. acs.org

Furthermore, the stereochemistry of the initial benzylisoquinoline units is critical. Some coupling enzymes are highly specific for one stereoisomer over the other, while some can accept both. This enzymatic selectivity directly influences the stereochemistry of the final BBIQ alkaloid. The combination of different monomer stereoisomers and varied coupling regioselectivity leads to a vast array of structurally distinct BBIAs, each the product of a slightly divergent biosynthetic pathway. While the specific enzymes in Abuta panurensis that produce this compound have not yet been fully characterized, the principles of pathway divergence seen in other BBIQ-producing plants provide a solid framework for understanding its unique formation.

Table 1: Comparison of Biosynthetic Pathway Divergence in Selected Bisbenzylisoquinoline Alkaloids

FeatureThis compound (inferred)Other BBIAs (Examples)Enzymatic Control (General)
Precursors Likely (R)- and/or (S)-N-methylcoclaurine(R)- and/or (S)-N-methylcoclaurine, ReticulineStereospecificity of norcoclaurine synthase and subsequent methyltransferases
Coupling Type Head-to-tail and tail-to-tail ether linkagesHead-to-head, head-to-tail, or tail-to-tail C-C or C-O bondsRegioselectivity of CYP80 family enzymes
Key Enzymes Putative specific CYP80-type oxidases in Abuta panurensisBerbamunine synthase (CYP80A1), Salutaridine synthase (CYP719 family)Specificity of cytochrome P450 oxidases
Resulting Structure Doubly ether-bridged BBIQVaried structures including protoberberines, aporphines, and other BBIQsDetermined by the combination of precursor stereochemistry and coupling regioselectivity

Chemical Synthesis and Structural Modification of Panurensine and Its Analogs

Total Synthesis Approaches to Bisbenzylisoquinoline Scaffolds

The synthesis of bisbenzylisoquinoline alkaloids is a field rich with strategic innovation, driven by the structural complexity and significant biological activities of these compounds. The general approach involves the synthesis of two distinct benzylisoquinoline monomer units, followed by their coupling to form the characteristic bis-structure.

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis is a problem-solving technique used to plan the synthesis of complex organic molecules by working backward from the target molecule to simpler, commercially available starting materials. researchgate.netias.ac.inicj-e.orgjournalspress.com For Panurensine, the key disconnections would logically be the ether linkages that form the macrocyclic structure and the bonds that form the two isoquinoline (B145761) cores.

The primary retrosynthetic disconnections for this compound (Structure 1) would be the two diaryl ether bonds. This simplifies the complex macrocycle into two more manageable substituted benzylisoquinoline monomers. A further disconnection of the isoquinoline rings, typically via a Pictet-Spengler or Bischler-Napieralski type reaction, would lead to even simpler precursors such as substituted phenethylamines and phenylacetic acids or their equivalents.

Figure 1: Plausible Retrosynthetic Analysis of this compound

Generated code

This analysis highlights the central challenge in the synthesis of this compound: the regioselective formation of the two ether linkages to form the unique 5-7' and 11-12' bridged macrocycle, a structural feature that distinguishes it from many other bisBIAs. researchgate.netdss.go.thacs.org

Strategic Methodologies in Natural Product Total Synthesis

The total synthesis of bisBIAs relies on a toolkit of powerful chemical reactions. Two of the most critical transformations are the construction of the isoquinoline core and the formation of the diaryl ether linkages.

Pictet-Spengler Reaction: This reaction is a mainstay for the synthesis of tetrahydroisoquinolines. It involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by an acid-catalyzed cyclization. tandfonline.com Chemoenzymatic approaches using enzymes like norcoclaurine synthase have also been employed to achieve high enantioselectivity in this reaction. mdpi.comnih.govarchive.org

Bischler-Napieralski Reaction: An alternative to the Pictet-Spengler reaction, this method involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent to form a dihydroisoquinoline, which can then be reduced to the desired tetrahydroisoquinoline.

Ullmann Condensation: The formation of the diaryl ether linkages is most commonly achieved through an Ullmann condensation. This reaction involves the copper-catalyzed coupling of a phenol (B47542) with an aryl halide. researchgate.netnih.gov The efficiency of this reaction can be highly dependent on the specific substrates and reaction conditions, and modern modifications often employ various ligands to improve yields and regioselectivity.

Suzuki-Miyaura Coupling: In some modern synthetic approaches to bisBIAs, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling have been utilized as an alternative to the Ullmann condensation for the formation of the biaryl ether bonds. nih.govarchive.org

Challenges and Innovations in Synthetic Routes

The synthesis of bisbenzylisoquinoline alkaloids is fraught with challenges. One of the primary difficulties is achieving the correct regioselectivity during the Ullmann coupling reactions, especially when multiple phenolic hydroxyl groups are present on the monomeric precursors. Protecting group strategies are therefore crucial to ensure that the desired ether linkages are formed.

Another significant challenge is the control of stereochemistry at the two chiral centers (C-1 and C-1') of the isoquinoline units. Enantioselective synthesis of the monomeric units is often necessary to obtain the desired stereoisomer of the final product.

Synthesis of this compound Derivatives and Analogs

The synthesis of derivatives and analogs of a natural product is often undertaken to explore structure-activity relationships (SAR) and to develop new compounds with improved therapeutic properties.

Rational Design of Structural Variations

The rational design of this compound analogs would be guided by the desire to modulate its biological activity, selectivity, and pharmacokinetic properties. Based on studies of other bisBIAs, key structural features that could be modified include: tandfonline.comnih.gov

Substitution on the Aromatic Rings: The introduction of different functional groups (e.g., halogens, alkyl groups, or alternative ether patterns) on the aromatic rings of the benzylisoquinoline units could influence the molecule's electronic properties and its interactions with biological targets.

Modification of the Nitrogen Atoms: The N-methyl groups of this compound could be replaced with other alkyl groups or functionalized to alter the molecule's polarity and basicity.

Stereochemistry: The synthesis of different stereoisomers of this compound (e.g., the R,S or S,R diastereomers) would be crucial for understanding the role of stereochemistry in its biological activity.

Macrocycle Size and Flexibility: Altering the points of attachment of the diaryl ether bridges could lead to analogs with different macrocycle sizes and conformations, which could have a profound impact on their biological profiles.

The synthesis of these analogs would likely follow a similar synthetic strategy to that proposed for this compound itself, but with the use of appropriately modified starting materials.

Semisynthetic Modifications of Natural Precursors

Semisynthesis is a strategy in which a natural product is used as a starting material for the chemical synthesis of other compounds. scispace.com This approach can be particularly advantageous when the natural precursor is readily available and possesses a significant portion of the desired molecular complexity. acs.orgrsc.orgmdpi.comnih.govnih.gov

In the context of this compound, a plausible semisynthetic approach could involve the isolation of a related bisbenzylisoquinoline alkaloid from a natural source, followed by chemical modification to yield this compound or its derivatives. For instance, if a precursor with a different methylation pattern were isolated, it could potentially be selectively demethylated or methylated to afford this compound. However, given the unique dual ether linkage of this compound, it is less likely that a readily available natural product could be easily converted into its specific macrocyclic structure. A more feasible approach might involve the isolation of the monomeric benzylisoquinoline precursors from a natural source, which could then be coupled to form the this compound scaffold.

Novel Synthetic Building Blocks for Bisbenzylisoquinoline Structures

The construction of complex bisbenzylisoquinoline alkaloids (BIAs) like this compound is highly dependent on the strategic development and utilization of novel synthetic building blocks. These precursors are designed to facilitate the efficient and stereocontrolled formation of the two interconnected benzylisoquinoline moieties. Research in this area focuses on creating versatile and readily accessible building blocks that can be selectively functionalized and coupled.

Key reactions in the synthesis of the BIA scaffold include the Pictet-Spengler reaction for the formation of the tetrahydroisoquinoline core and the Ullmann condensation or related cross-coupling reactions to construct the diaryl ether linkage. wikipedia.orgwikipedia.orgorganic-chemistry.org The design of building blocks is therefore tailored to the requirements of these synthetic transformations.

Recent advancements have emphasized modular approaches, where two distinct benzylisoquinoline units are synthesized separately and then coupled. researchgate.net This strategy allows for greater flexibility in the synthesis of a diverse range of BIA analogues.

A significant innovation in the synthesis of the tetrahydroisoquinoline (THIQ) core involves the N-acyl-Pictet-Spengler reaction. This method utilizes N-acylated β-phenethylamines, which condense with aldehydes or their equivalents to form an N-acyliminium intermediate that subsequently cyclizes. depaul.eduresearchgate.net The use of ω-methoxystyrenes as stable and convenient aldehyde surrogates represents a notable improvement over traditionally used, often unstable, arylacetaldehydes. mdpi.com

Furthermore, chemoenzymatic strategies have emerged as a powerful tool for generating enantiopure benzylisoquinoline monomers on a gram scale. researchgate.net Enzymatic stereoselective Pictet-Spengler reactions, followed by regioselective enzymatic methylations, provide access to chiral building blocks that are crucial for the asymmetric synthesis of complex BIAs. researchgate.net

The table below summarizes some of the key building blocks and reagents employed in modern synthetic strategies for bisbenzylisoquinoline alkaloids.

Building Block/Reagent Synthetic Application Key Features
N-Acylated β-phenethylaminesPictet-Spengler reaction for THIQ formation. depaul.eduresearchgate.netThe acyl group activates the molecule for cyclization.
ω-MethoxystyrenesAldehyde surrogates in the Pictet-Spengler reaction. mdpi.comMore stable than corresponding arylacetaldehydes.
Enantiopure benzylisoquinoline monomersModular synthesis of BIAs. researchgate.netProduced via chemoenzymatic methods for stereocontrol.
Aryl halides and phenolsUllmann condensation for diaryl ether linkage. wikipedia.orgEssential for connecting the two benzylisoquinoline units.
Organophosphoric acidsChiral catalysts in asymmetric Pictet-Spengler reactions. researchgate.netInduce enantioselectivity in the formation of the THIQ core.

Stereochemical Aspects of this compound Synthesis

The stereochemistry of this compound, and bisbenzylisoquinoline alkaloids in general, presents a significant synthetic challenge. This compound possesses two stereogenic centers, one at each of the C-1 positions of the two tetrahydroisoquinoline rings. The absolute configuration at these centers is crucial for the molecule's biological activity.

Achieving the desired stereochemistry in the synthesis of this compound requires stereoselective or stereospecific reactions. The Pictet-Spengler reaction is a key step where stereochemistry is established. wikipedia.org The cyclization of the iminium ion intermediate can lead to the formation of a new stereocenter at the C-1 position. mdpi.com

Modern synthetic approaches employ several strategies to control the stereochemical outcome of the Pictet-Spengler reaction:

Chiral Auxiliaries: Attaching a chiral auxiliary to the nitrogen of the phenethylamine (B48288) precursor can direct the cyclization to occur from a specific face, leading to the preferential formation of one enantiomer. The auxiliary can then be cleaved to yield the desired enantiopure product.

Chiral Catalysts: The use of chiral Brønsted acids, such as chiral phosphoric acids, can catalyze the Pictet-Spengler reaction enantioselectively. researchgate.net These catalysts create a chiral environment that favors the formation of one enantiomer of the tetrahydroisoquinoline product.

Enzymatic Reactions: As mentioned previously, enzymes like strictosidine (B192452) synthase can catalyze the Pictet-Spengler reaction with high stereoselectivity, providing a direct route to enantiopure building blocks. researchgate.net

The table below outlines the key stereochemical challenges and the corresponding synthetic strategies employed in the synthesis of complex bisbenzylisoquinoline alkaloids like this compound.

Stereochemical Challenge Synthetic Strategy Description
Control of absolute configuration at C-1Asymmetric Pictet-Spengler ReactionUtilization of chiral auxiliaries, chiral catalysts (e.g., chiral phosphoric acids), or enzymatic catalysis to induce enantioselectivity during the formation of the tetrahydroisoquinoline ring system. researchgate.netresearchgate.net
Diastereoselectivity in couplingModular SynthesisThe coupling of two pre-synthesized and enantiopure benzylisoquinoline units allows for the controlled formation of the desired diastereomer. The stereochemistry of the final product is dictated by the stereochemistry of the individual monomers. researchgate.net
Maintenance of stereochemical integrityMild Reaction ConditionsEmploying mild reaction conditions during transformations subsequent to the establishment of stereocenters is crucial to prevent racemization or epimerization.

Based on a thorough review of the available scientific literature, it is not possible to generate an article on the chemical compound “this compound” that adheres to the specified detailed outline.

The provided search results indicate that while this compound is a known bisbenzylisoquinoline alkaloid isolated from the plant Abuta panurensis, specific and detailed research into its molecular mechanisms of action, as required by the prompt, is not present in the accessible literature. nih.govresearchgate.netarchive.org

Current research focuses on other alkaloids co-isolated from Abuta panurensis. For instance, detailed enzyme inhibition studies against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), including the determination of IC₅₀ values and in-depth in silico molecular docking and dynamics simulations, have been performed on compounds such as the lindoldhamine isomer, stepharine (B1200187), palmatine, and 5-N-methylmaytenine. nih.govplos.orgresearchgate.netnih.govmdpi.com The search did not yield equivalent specific data for this compound itself.

Furthermore, no information was found regarding:

A specific receptor binding profile for this compound.

Protein-ligand complex analysis involving this compound.

The specific intracellular signaling cascades modulated by this compound.

Any studies on gene expression or proteomic alterations induced by exposure to this compound.

Consequently, creating content for the requested sections and subsections (4.1.1, 4.1.2, 4.1.3, 4.2.1, and 4.2.2) with a sole focus on this compound is not feasible. To do so would require extrapolating findings from different, albeit related, compounds, which would violate the strict instruction not to introduce information outside the explicit scope.

Molecular Mechanisms of Action and Cellular Target Engagement

Modulation of Cellular Pathways

Impact on Cellular Homeostasis and Metabolic Processes

The direct and extensive impact of Panurensine on broad cellular homeostasis and specific metabolic pathways remains an area requiring further research. However, based on its identified bioactivities, particularly its immunomodulatory and enzyme-inhibitory actions, we can infer its potential influence on key homeostatic processes.

Homeostasis, the maintenance of a stable internal cellular environment, relies on a complex interplay of signaling and regulatory networks. qiagen.com The immune system is a critical component of this, and this compound's interaction with inflammatory cytokines suggests a role in modulating immune homeostasis. Research has shown that related alkaloids can inhibit the production of interleukins such as IL-6 and IL-8. nih.govresearchgate.net These cytokines are pivotal in the inflammatory response; their dysregulation can disrupt cellular and organismal homeostasis. By potentially modulating their levels, this compound may contribute to the restoration of a balanced immune state during inflammatory conditions.

Furthermore, this compound's activity as an acetylcholinesterase (AChE) inhibitor points to an impact on the homeostasis of cholinergic signaling. nih.gov Acetylcholinesterase is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132), and its inhibition leads to increased acetylcholine levels at the synapse. This process is fundamental for maintaining homeostasis in the nervous system.

While direct studies on this compound's effect on central metabolic processes like glycolysis or oxidative phosphorylation are not detailed in the available literature, its nature as a polyamine alkaloid is noteworthy. nih.govdntb.gov.ua Polyamines are known to be involved in various cellular processes, and alterations in their metabolism can be a response to environmental stress, indicating a link to maintaining metabolic homeostasis. frontiersin.org However, specific research connecting this compound to these pathways is yet to be published.

Structure-Mechanism Relationships

The relationship between the chemical structure of this compound and its observed biological mechanisms, particularly acetylcholinesterase (AChE) inhibition, has been explored through in silico studies. nih.gov The analysis of structure-activity relationships (SAR) is crucial for understanding how a molecule's architecture dictates its interaction with biological targets. researchgate.netnih.gov

This compound is a polyamine alkaloid. nih.gov Its molecular structure, elucidated through spectroscopic techniques, provides the foundation for understanding its bioactivity. nih.gov Molecular docking studies have been conducted on related alkaloids from Abuta panurensis to investigate their binding to the active site of the AChE enzyme. nih.gov

These computational analyses suggest that the phenyl rings present in these types of alkaloids are critical structural features that guide their affinity towards the AChE active site. nih.gov For instance, in the related compound 5-N-methylmaytenine, the phenyl rings engage in important interactions within the enzyme's binding pocket. nih.gov Although specific docking studies for this compound itself are not detailed, its structural similarity to other active alkaloids from the same source suggests a comparable mode of interaction.

The table below summarizes the findings from in vitro and in silico studies on alkaloids isolated from Abuta panurensis, which helps to contextualize the potential structure-mechanism relationships for this compound.

CompoundTargetIn Vitro Activity (IC₅₀)In Silico Binding Affinity (kcal/mol)Key Structural Interactions
5-N-methylmaytenine Acetylcholinesterase (AChE)19.55 μM nih.gov-Phenyl rings are important for affinity towards the enzyme's binding site. nih.gov
Interleukin-6 (IL-6)Inhibited production nih.govresearchgate.net-7.9 nih.govInteraction with two helices and a modeled loop at the IL-6 upper rim. nih.gov
Interleukin-8 (IL-8)Dose-dependent action nih.govresearchgate.net-Different binding modes may explain the varied action. nih.govresearchgate.net
Stepharine (B1200187) Acetylcholinesterase (AChE)61.24 μM nih.gov-Phenyl rings are important for affinity towards the enzyme's binding site. nih.gov
Interleukin-6 (IL-6)Inhibited production nih.govresearchgate.net-6.9 nih.govBinds at the same site as 5-N-methylmaytenine. nih.gov
Interleukin-8 (IL-8)Considerable inhibition nih.govresearchgate.net-Different binding modes may explain the varied action. nih.govresearchgate.net

This table presents data on related alkaloids to infer potential relationships for this compound, as direct comprehensive data for this compound was not available in the provided search results.

These findings underscore the principle that specific chemical moieties within a molecule are responsible for its biological effects. The systematic study of how structural modifications affect activity and mechanism is a cornerstone of medicinal chemistry and drug discovery. researchgate.netnih.gov For this compound and its analogues, further investigation is needed to precisely map the structural determinants for each of its observed activities.

Preclinical Pharmacological and Biological Activities Non Clinical

In Vitro Biological Activity Profiling

In vitro studies have been conducted on extracts and other alkaloids isolated from Abuta panurensis, the natural source of Panurensine. nih.govnih.gov These studies indicate a spectrum of biological activities, including enzyme modulation, cytotoxicity, and immunomodulatory effects. researchgate.netnih.gov However, research detailing the specific activities of the isolated compound this compound is not extensively documented.

Alkaloids derived from the plant Abuta panurensis have been identified as potential inhibitors of cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.govnih.gov Studies on various compounds isolated from this plant have demonstrated inhibitory effects on acetylcholinesterase, with reported IC50 values in the micromolar range for some co-isolated alkaloids like stepharine (B1200187) and 5-N-methylmaytenine. nih.govnih.gov

Despite the general characterization of alkaloids from this genus as cholinesterase inhibitors, specific data quantifying the cholinesterase inhibition potency (e.g., IC50 values) for this compound itself are not specified in the reviewed scientific literature. researchgate.netnih.govmdpi.com

The cytotoxic potential of alkaloids from the Menispermaceae family, to which Abuta panurensis belongs, is a subject of scientific investigation. researchgate.netnih.gov Research on other alkaloids isolated from Abuta panurensis has shown cytotoxic activity against human tumor cell lines, including the chronic myelogenous leukemia line K562 and the histiocytic lymphoma line U937. researchgate.netnih.gov For instance, the compounds stepharine and 5-N-methylmaytenine demonstrated IC50 values ranging from 11.77 µM to 28.48 µM against these cell lines. nih.gov

However, the available literature does not provide specific data on the cytotoxic effects of this compound against the K562, U937, or other tumor cell lines.

Certain alkaloids from Abuta panurensis have been assessed for their immunomodulatory activities. researchgate.netnih.gov Studies on the co-isolated alkaloids stepharine and 5-N-methylmaytenine showed that they could inhibit the production of the pro-inflammatory cytokine Interleukin-6 (IL-6). researchgate.netnih.gov Furthermore, stepharine was found to inhibit Interleukin-8 (IL-8) production, while 5-N-methylmaytenine exhibited a dose-dependent effect on this cytokine. researchgate.netnih.gov

While the potential for immunomodulatory activity exists within the chemical class and plant source of this compound, specific studies detailing its effects on cytokine production or other immune functions have not been reported.

Alkaloids from the genus Abuta are noted for a variety of pharmacological activities, including antiplasmodial effects. researchgate.netnih.gov Bisbenzylisoquinoline alkaloids, the class to which this compound belongs, have been reported in other species of the same family to possess antiplasmodial and other anti-parasitic properties. researchgate.net

A review of the available scientific literature did not yield specific in vitro data, such as IC50 values, for the antiplasmodial or other anti-parasitic activities of this compound.

This compound is chemically classified as a bisbenzylisoquinoline alkaloid. researchgate.netacs.org This class of compounds is known for a wide array of pharmacological properties. researchgate.net However, specific in vitro assays to determine other biological potentials of this compound beyond the general activities associated with its chemical class are not detailed in the currently available literature.

Anti-parasitic Activity (e.g., Antiplasmodial)

In Vivo Preclinical Animal Model Studies

The process of drug development often involves in vivo studies in animal models to assess efficacy and safety before human trials. rasayucancerclinic.comtd2inc.comiqvia.com Such preclinical research is essential to understand the effects of a compound on a whole, living organism. td2inc.comnih.gov A thorough search of the scientific literature did not yield any reports on in vivo preclinical studies conducted specifically with this compound.

Exploratory Efficacy in Relevant Disease Models (e.g., Neurodegenerative, Cancer, Infectious Diseases)

The potential efficacy of this compound has been inferred from studies using extracts of plants known to contain this alkaloid, as well as from research on structurally similar compounds.

Cancer: A review of the therapeutic roles of Cissampelos pareira, a plant in which this compound is a key constituent, has highlighted its potential anticancer activity. rfppl.co.in A study on a hydroalcoholic extract of Cissampelos pareira roots demonstrated a protective effect in a mouse model of benzo(a)pyrene-induced gastric cancer. rfppl.co.inindexcopernicus.com The administration of the extract led to a significant and dose-dependent reduction in tumor incidence, the mean number of tumors, and tumor multiplicity. rfppl.co.inindexcopernicus.com The same study noted that the extract modulated the activity of carcinogen-metabolizing phase I and phase II enzymes, as well as antioxidant enzymes in the liver. rfppl.co.inindexcopernicus.com this compound, along with northis compound, is listed among the primary bioactive compounds responsible for these anticancer effects. rfppl.co.in

Infectious Diseases: In the context of infectious diseases, an alcoholic extract of Cissampelos pareira (Cipa extract) has shown significant antiviral properties against the dengue virus. nih.govresearchgate.netnih.gov In an AG129 mouse model of dengue infection, the Cipa extract conferred statistically significant protection. indexcopernicus.comnih.govresearchgate.net The extract was also found to possess antipyretic properties in Wistar rats and was capable of down-regulating the production of tumor necrosis factor-alpha (TNF-α), a cytokine implicated in the severity of dengue disease. nih.govresearchgate.net These findings suggest a potential role for its active constituents, including this compound, in mitigating dengue infection and its inflammatory consequences.

Neurodegenerative Diseases: While direct in vivo studies on this compound in neurodegenerative disease models are not available, research on the related proaporphine alkaloid, stepharine, provides some context. In a rat model of middle cerebral artery occlusion (MCAO), a model for ischemic stroke, intranasal administration of stepharine was found to attenuate neuronal loss. medchemexpress.com It also inhibited the increase of Iba-1+ cells, which are markers for microglial activation, a key process in neuroinflammation. medchemexpress.com

Table 1: Exploratory Efficacy Data

Compound/Extract Disease Model Animal Model Key Findings Reference(s)
Cissampelos pareira Extract (contains this compound) Gastric Cancer (Benzo(a)pyrene-induced) Mice Reduced tumor incidence, number, and multiplicity. Modulated metabolic enzymes. rfppl.co.inindexcopernicus.com
Cissampelos pareira Extract (contains this compound) Dengue Virus Infection AG129 Mice Conferred significant protection against infection; reduced TNF-α. indexcopernicus.comnih.govresearchgate.net
Stepharine Ischemic Stroke (MCAO) Rats Attenuated neuronal loss; inhibited microglial activation. medchemexpress.com

Systemic Effects and Distribution in Animal Models

Data specifically detailing the pharmacokinetics and biodistribution of isolated this compound in animal models are not currently available in published literature. However, toxicological data from studies on extracts containing this compound offer some initial insights into its systemic effects.

The alcoholic extract of Cissampelos pareira, which contains this compound, was evaluated for toxicity in Wistar rats. The extract showed no evidence of toxicity when administered at doses as high as 2g/kg of body weight for up to one week. nih.govresearchgate.net Furthermore, it was observed to have no adverse effects on platelet counts or the viability of red blood cells. nih.gov

Regarding tissue distribution, direct studies on this compound are lacking. However, research on the related alkaloid stepharine in its source plant, Stephania glabra, has provided some information on its localization. The spatial distribution of stepharine was investigated at the cellular and organ levels, revealing that it primarily accumulates in the tuber of the plant and is transported via the plant's vasculature. nih.gov This suggests that related alkaloids can be transported and localized within a biological system, though this is not a direct animal model.

Table 2: Systemic Effects and Distribution Data

Compound/Extract Animal Model/System Parameter Key Findings Reference(s)
Cissampelos pareira Extract (contains this compound) Wistar Rats Acute Toxicity No evidence of toxicity at doses up to 2g/kg for one week. nih.govresearchgate.net
Cissampelos pareira Extract (contains this compound) Wistar Rats Hematological Effects No adverse effects on platelet count or red blood cell viability. nih.gov
Stepharine Stephania glabra Plant Distribution Primarily accumulates in the tuber and is transported through the vasculature. nih.gov

Target Engagement Verification in Animal Tissues

Direct in vivo target engagement studies for this compound in animal tissues have not been reported. The molecular targets of this compound in a preclinical in vivo setting remain to be elucidated.

However, for the structurally related alkaloid stepharine, in vitro studies have shown that it directly interacts with and binds to the Toll-like receptor 4 (TLR4)/myeloid differentiation factor 2 (MD2) complex, thereby acting as a TLR4 inhibitor. medchemexpress.com The in vivo observation that stepharine reduces microglial activation in a rat model of cerebral ischemia is consistent with the inhibition of the TLR4 pathway, which is known to play a significant role in neuroinflammation. medchemexpress.com This provides an example of how a related alkaloid engages with a specific molecular target, leading to a pharmacological effect, although similar studies for this compound are needed.

Table 3: Target Engagement Data

Compound Target Method of Verification Key Findings Reference(s)
This compound Not Reported Not Reported No in vivo data available.
Stepharine TLR4/MD2 Complex In vitro binding assays and consistent in vivo effects Directly interacts with and binds to the TLR4/MD2 complex. medchemexpress.com

Structure Activity Relationship Sar Studies of Panurensine and Its Analogs

Identification of Key Pharmacophoric Elements

A pharmacophore is an abstract representation of the essential molecular features responsible for a drug's biological activity. For panurensine and related BBIQ alkaloids, the key pharmacophoric elements are derived from their characteristic three-dimensional arrangement of functional groups that interact with biological targets like acetylcholinesterase. researchgate.netresearchgate.net

The fundamental pharmacophore for BBIQ alkaloids targeting AChE typically includes:

Two Aromatic/Hydrophobic Cores: Provided by the benzyl (B1604629) and isoquinoline (B145761) ring systems. These regions are crucial for engaging with hydrophobic pockets within the target enzyme's active site, such as the hydrophobic gorge of AChE. frontiersin.orgajol.info

Hydrogen Bond Acceptors/Donors: The oxygen atoms of the methoxy (B1213986) (-OCH₃) and hydroxyl (-OH) groups, as well as the nitrogen atoms, can act as hydrogen bond acceptors. The hydroxyl group can also serve as a hydrogen bond donor. These interactions are critical for anchoring the ligand within the active site. nih.gov

Cationic/Ionizable Centers: The two tertiary amine nitrogens in the tetrahydroisoquinoline rings are typically protonated at physiological pH. One of these positively charged centers can form a crucial π-cation interaction with the indole (B1671886) ring of the Trp86 residue in the catalytic anionic site (CAS) of AChE. frontiersin.org

Defined Stereochemistry: The spatial arrangement of the entire molecule, dictated by the stereocenters at the C1 and C1' positions, is critical. This defines the precise 3D orientation of the other pharmacophoric features, ensuring a correct fit within the binding pocket. acs.orged.ac.uk

The structure of this compound contains two benzyltetrahydroisoquinoline units linked by a diaryl ether bridge. Its key features—the isoquinoline nitrogen atoms, the aromatic rings, and the oxygenated substituents—constitute the primary pharmacophore responsible for its bioactivity. nih.gov

Impact of Functional Group Modifications on Biological Activities

Systematic modification of the functional groups on the this compound scaffold is a primary strategy to probe the SAR and optimize activity. lew.rouni-muenchen.denih.gov Studies on closely related BBIQ alkaloids provide significant insight into how such modifications would likely affect the biological profile of this compound analogs.

The substitution pattern on the aromatic rings of the benzyl and isoquinoline moieties significantly influences potency and selectivity. The hydroxyl (-OH) and methoxy (-OCH₃) groups on this compound are key targets for modification.

Hydroxyl Groups: The presence and position of phenolic hydroxyl groups can be a double-edged sword. While they can form important hydrogen bonds with the target protein, they can also decrease activity in some cases, potentially due to altered lipophilicity or metabolic instability. frontiersin.org SAR studies on other AChE inhibitors have shown that replacing or repositioning hydroxyl groups can drastically alter binding affinity. ajol.info

Methoxy Groups: Methylation of hydroxyl groups to form methoxy groups generally increases lipophilicity. nih.gov This can enhance membrane permeability and access to the active site of enzymes like AChE, which is located within a deep gorge. In studies of BBIQ alkaloids, the pattern of O-methylation is a key determinant of activity.

Table 1: Hypothetical Impact of Aromatic Substitutions on this compound Analogs Based on Related BBIQ SAR

CompoundModification from this compoundPredicted Effect on AChE InhibitionRationale
This compoundBaselineActiveParent compound with known activity. nih.gov
Northis compoundDemethylation at N2'Potentially altered activity/selectivityN-demethylation impacts the basicity and steric profile of the amine. dntb.gov.ua
O-demethylated AnalogConversion of -OCH₃ to -OHPotentially decreased activityIncreased polarity may reduce passage through the AChE gorge; phenolic groups can reduce anti-AChE activity. frontiersin.org
Fully O-methylated AnalogConversion of -OH to -OCH₃Potentially increased activityIncreased lipophilicity may enhance binding in the hydrophobic active site.

The primary alkyl groups in this compound are the N-methyl substituents. Modification of these groups can have a profound impact on biological activity.

N-Methyl Groups: The N-methyl groups contribute to the basicity and steric bulk of the tertiary amines. Converting these to N-ethyl or larger alkyl groups could alter the binding affinity and selectivity by modifying the fit within the receptor pocket.

Quaternization: Conversion of the tertiary amines to quaternary salts introduces a permanent positive charge. While this can strengthen ionic interactions, it often reduces cell permeability, which may be detrimental for reaching intracellular targets. However, for extracellular targets, it can enhance potency. researchgate.net

N-Demethylation: The removal of a methyl group, as in the natural analog northis compound, creates a secondary amine. This changes the pKa, hydrogen bonding capability, and steric profile of the nitrogen center, leading to different interactions with the target. dntb.gov.ua

In broader studies of BBIQ analogs against parasitic diseases, larger, more hydrophobic groups attached to the core structure were shown to confer greater bioactivity. ed.ac.uk

Studies on the synthesis and evaluation of enantiomerically pure BBIQ alkaloids have consistently demonstrated the importance of stereochemistry:

Enantioselectivity: For antiparasitic activity, (R)-enantiomers of benzylisoquinoline precursors generally displayed superior activity and lower toxicity compared to their (S)-enantiomers. ed.ac.uk A similar high degree of stereoselectivity is observed in BBIQs targeting other receptors. lew.ro

Diastereomeric Effects: For BBIQs, which are dimers of benzylisoquinoline units, the combination of stereochemistries (e.g., R,R vs. R,S vs. S,S) results in diastereomers with distinct shapes and often vastly different biological activities. For instance, the relative orientation of the two halves of the molecule, governed by the C1/C1' configuration, determines the ability to bridge different binding sites on a target. acs.orged.ac.uk The alkaloid tetrandrine (B1684364), for example, has (S,S) stereochemistry, while its diastereomer isotetrandrine (B1672621) is (R,S). uni-muenchen.de

It is therefore expected that the specific stereoisomer of this compound found in nature is significantly more active than its other stereoisomers. Synthetic strategies aimed at producing this compound analogs must control the stereochemistry to achieve optimal biological activity. acs.orgresearchgate.net

Influence of Alkyl Chain Variations

Computational SAR Modeling (e.g., QSAR, Molecular Field Analysis)

Computational methods are powerful tools for elucidating SAR, especially for complex molecules like this compound. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR studies correlate variations in the biological activity of a series of compounds with changes in their physicochemical properties (descriptors). researchgate.netabu.edu.ng For BBIQ alkaloids, QSAR models have identified key descriptors responsible for antimalarial activity and cytotoxicity. These include:

BCUTw-1h: An index related to atomic properties relevant to intermolecular interactions.

CrippenlogP: A measure of lipophilicity.

maxssO: An electrotopological state descriptor for oxygen atoms. abu.edu.ng These findings suggest that a balance of lipophilicity and specific intermolecular interaction potential governs the activity of the BBIQ scaffold.

Molecular Field Analysis (MFA): Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D-QSAR models. frontiersin.org These methods create 3D contour maps around aligned molecules to visualize regions where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity. While specific CoMFA studies on this compound are not widely reported, this approach could be used to map its pharmacophoric requirements, guiding the rational design of new analogs with improved potency. researchgate.netnih.gov Molecular docking studies, which predict the binding pose of a ligand in a protein's active site, further complement these analyses by providing a structural hypothesis for the observed SAR. nih.govnih.gov

Design Strategies for Enhanced Potency and Selectivity

Based on the SAR principles derived from this compound's structure and studies of related BBIQ alkaloids, several strategies can be proposed to design improved analogs: frontiersin.orgufam.edu.br

Stereocontrolled Synthesis: The paramount importance of stereochemistry necessitates the use of enantioselective synthesis to produce specific stereoisomers (e.g., (R,R), (S,S), (R,S), (S,R)) for evaluation. This would allow for the identification of the optimal 3D arrangement for target binding. acs.org

Targeted Aromatic Substitution: Based on computational modeling and SAR data, specific hydroxyl and methoxy groups can be modified. For example, replacing a methoxy group with a different alkoxy group could fine-tune lipophilicity, while introducing small electron-withdrawing groups could modulate electronic properties and metabolic stability. nih.gov

Scaffold Hybridization: Portions of the this compound structure could be combined with pharmacophoric elements from other known inhibitors of a specific target. For instance, if targeting AChE, incorporating features known to bind to the peripheral anionic site (PAS) could lead to dual-binding inhibitors with enhanced potency. nih.gov

Analytical Methodologies for Panurensine Research

Extraction and Purification Techniques from Natural Sources

The initial step in Panurensine research involves its extraction from its natural source, primarily the plant Abuta panurensis Eichler. dss.go.thmdpi.com A common method employed is an acid-base extraction. nih.gov This process typically begins with the maceration of the dried and crushed plant material, such as the stems, in a mixture of an organic solvent like dichloromethane (B109758) (CH2Cl2) and an aqueous alkaline solution, for instance, 10% ammonium (B1175870) hydroxide (B78521) (NH4OH). nih.gov This facilitates the extraction of the alkaloids into the organic phase.

Following this, the organic extract is subjected to a liquid-liquid extraction with an acidic aqueous solution, such as 10% acetic acid, to protonate the basic alkaloids and transfer them into the aqueous phase. The pH of this acidic aqueous phase is then adjusted to a basic level (e.g., pH 10.0) with a base like NH4OH. This deprotonates the alkaloids, allowing for their re-extraction into an organic solvent like CH2Cl2. nih.gov This multi-step process helps to separate the alkaloids from other plant constituents. The resulting crude extract, containing a mixture of neutral and basic compounds, can then be further purified. dss.go.th One historical method involved gradient pH-countercurrent distribution to isolate this compound. dss.go.th

Chromatographic Separation Methods (e.g., HPLC-MS)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and purification of this compound from the crude extract. advancechemjournal.com Specifically, semi-preparative HPLC is utilized for isolating the alkaloid on a larger scale. nih.gov A typical setup involves a C18 column and a mobile phase gradient consisting of methanol (B129727) and an acidic aqueous solution, such as 1% formic acid in water. nih.gov The elution gradient is carefully controlled to achieve optimal separation of the various components in the extract. nih.gov

For analytical purposes, HPLC coupled with mass spectrometry (HPLC-MS) is a powerful tool. researchgate.netchemyx.comchromtech.com HPLC-APCI-MS (Atmospheric Pressure Chemical Ionization) has been used to analyze the alkaloidal content of Abuta panurensis extracts. nih.gov This technique combines the separation power of HPLC with the mass-analyzing capabilities of MS, allowing for the identification and quantification of individual compounds in the mixture. chromtech.com The use of a triple-quadrupole mass spectrometer operating in positive ion mode is common for this type of analysis. nih.gov

Spectroscopic Characterization Techniques (e.g., 1D and 2D NMR, HRMS)

Once this compound has been isolated, its chemical structure is elucidated using a combination of spectroscopic methods. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are indispensable for determining the complex structure of this compound. ucl.ac.uknih.gov

1D NMR: ¹H NMR and ¹³C NMR spectra provide fundamental information about the proton and carbon framework of the molecule. mdpi.com

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity between protons and carbons, ultimately revealing the complete structural assembly of the molecule. ucl.ac.uk

High-Resolution Mass Spectrometry (HRMS): HRMS is crucial for determining the precise molecular weight and elemental composition of this compound. This technique provides a highly accurate mass measurement, which is essential for confirming the molecular formula of the compound. researchgate.net

The combination of these spectroscopic techniques allows for the unambiguous structural characterization of this compound. researchgate.net

Advanced Detection and Quantification Methods in Biological Matrices

To study the pharmacokinetic properties and biological effects of this compound, sensitive and specific methods are required for its detection and quantification in complex biological matrices such as plasma, urine, and tissues. nih.govmdpi.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a widely used and highly sensitive method for quantifying small molecules in biological samples. nih.govmdpi.com The technique involves separating the analyte from the biological matrix using liquid chromatography, followed by ionization and detection using a tandem mass spectrometer. mdpi.com The selectivity of MS/MS allows for the accurate quantification of the target compound even at very low concentrations. mdpi.com Sample preparation is a critical step and often involves techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances from the biological sample. mdpi.com

Other Potential Advanced Methods: While specific applications to this compound are not extensively documented, other advanced techniques used for quantifying molecules in biological samples could be adapted. These include:

Capillary Electrophoresis-Mass Spectrometry (CE-MS): This technique can be used for the analysis of polar metabolites and may be suitable for this compound and its metabolites. mdpi.com

Droplet Digital PCR (ddPCR): While primarily used for nucleic acid quantification, its principle of absolute quantification could potentially be adapted for certain types of assays involving this compound, especially where high precision is required. biocompare.com

Fluorometric Methods: These methods offer high sensitivity and specificity and are particularly useful for quantifying low-abundance samples. biocompare.com

The choice of method depends on the specific research question, the biological matrix being analyzed, and the required sensitivity and throughput. mdpi.com

Purity Assessment and Standardization of Research Materials

Ensuring the purity and consistency of this compound used in research is paramount for obtaining reliable and reproducible results. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of a synthesized or isolated compound. researchgate.net By analyzing the chromatogram, the presence of impurities can be detected and quantified. High-low chromatography is a specific HPLC sampling procedure that can improve the detection limits for trace impurities. researchgate.net

LC-MS: In addition to purity assessment, LC-MS methods are crucial for the standardization of research materials. researchgate.net These methods can be used to develop a chemical fingerprint or profile of the this compound sample, which can then be used as a reference for future batches.

Spectroscopic Techniques: NMR and mass spectrometry are also used to confirm the identity and structural integrity of the research material, ensuring that it has not degraded or been contaminated.

Standardization involves establishing a set of specifications for the this compound material, including its purity, identity, and the acceptable levels of any impurities. This is essential for ensuring the quality and consistency of the data generated in preclinical and pharmacological studies.

Future Research Directions and Translational Perspectives

Discovery of Novel Biological Activities and Molecular Targets

While direct pharmacological data on panurensine remains limited, the broader class of bisbenzylisoquinoline alkaloids (bisBIAs) exhibits a wide range of biological effects that provide a logical starting point for future investigations. researchgate.net Alkaloids isolated from Abuta species have demonstrated notable activities, including cholinesterase inhibition, cytotoxic effects against cancer cells, and immunomodulatory properties. researchgate.net Future research should systematically screen this compound against a diverse panel of molecular targets to uncover its primary and secondary pharmacological profiles.

Key areas for investigation include its potential as a modulator of enzymes, receptors, and signaling pathways implicated in various diseases. For instance, other alkaloids from Abuta panurensis have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the progression of neurodegenerative disorders. researchgate.net Similarly, the cytotoxic potential observed in related compounds against tumor cell lines like K562 (chronic myelogenous leukemia) and U937 (histiocytic lymphoma) suggests that this compound should be evaluated for anticancer activity. researchgate.net

Potential Biological Activity Potential Molecular Target(s) Therapeutic Area
NeuroprotectiveAcetylcholinesterase (AChE), Butyrylcholinesterase (BChE)Alzheimer's Disease, Neurodegenerative Disorders
Anticancer / CytotoxicTopoisomerases, Tubulin, KinasesOncology
ImmunomodulatoryInterleukins (e.g., IL-6, IL-8), Cytokine PathwaysInflammatory Disorders, Autoimmune Diseases
AntiparasiticParasite-specific enzymes and metabolic pathwaysInfectious Diseases (e.g., Leishmaniasis, Chagas disease)

This table outlines potential research avenues for this compound based on activities observed in the broader class of bisbenzylisoquinoline alkaloids.

Development of Advanced In Vitro and In Vivo Research Models

To thoroughly characterize the biological activities of this compound, a tiered approach using advanced research models is essential. The development and application of specific in vitro and in vivo models will be crucial for generating robust, reproducible data on the compound's efficacy and mechanism of action. ocr.org.ukresearchgate.net

Initial screening should employ a battery of in vitro assays. For example, cytotoxicity can be assessed using a panel of human cancer cell lines, while non-specific toxicity can be checked against normal cell lines such as Vero (kidney epithelial) or human peripheral blood mononuclear cells (PBMCs). researchgate.net Enzyme inhibition assays, like the Ellman's method for cholinesterases, can provide quantitative data on this compound's potency. researchgate.net

For promising in vitro results, validation in in vivo models is the critical next step. The choice of model must align with the biological activity being investigated. For instance, if this compound shows potent AChE inhibition, transgenic mouse models of Alzheimer's disease would be appropriate. If significant cytotoxic activity is confirmed, tumor xenograft models in immunocompromised mice would be necessary to evaluate its anti-cancer efficacy in a living system.

Research Phase Model Type Specific Examples Purpose
In Vitro Cell-based AssaysHuman cancer cell lines (K562, U937); Normal cell lines (Vero, PBMC)Assess cytotoxicity and selectivity
Biochemical AssaysEnzyme inhibition assays (AChE, BChE); Kinase activity panelsQuantify potency and identify direct molecular targets
Functional AssaysCell migration assays; Tube formation assays (for angiogenesis)Evaluate effects on cellular processes
In Vivo Small Animal ModelsZebrafish embryosRapid screening for toxicity and effects on development/angiogenesis
Disease ModelsTransgenic mouse models of neurodegeneration; Tumor xenograft modelsEvaluate therapeutic efficacy in a disease context

This table presents a structured progression of research models for the comprehensive evaluation of this compound.

Application of Computational Chemistry in Lead Optimization and Drug Design

Computational chemistry offers a powerful toolkit to accelerate the development of this compound from a natural product hit to a viable drug lead. beilstein-journals.org Techniques such as molecular docking and molecular dynamics simulations, which have already been applied to other alkaloids from A. panurensis, can predict how this compound interacts with specific protein targets at an atomic level. researchgate.net

These in silico methods can be used to:

Identify Key Interactions: Pinpoint the specific amino acid residues in a target's binding pocket that form crucial bonds with this compound.

Guide Structural Modifications: Predict how changes to the this compound scaffold (e.g., adding or removing functional groups) would impact binding affinity and selectivity. This process, known as lead optimization, aims to enhance potency while minimizing off-target effects. bohrium.com

Design Novel Analogs: Create virtual libraries of this compound derivatives with potentially superior "drug-like" properties (e.g., improved solubility or metabolic stability) for subsequent synthesis and testing. researchgate.net

By integrating computational approaches early in the research pipeline, scientists can prioritize the synthesis of the most promising analogs, saving significant time and resources compared to traditional trial-and-error methods. beilstein-journals.orgacs.org

Exploration of Synthetic Accessibility to Complex Analogs

The structural complexity of bisbenzylisoquinoline alkaloids like this compound presents both a challenge and an opportunity for synthetic chemistry. While isolation from Abuta panurensis is the current source, this method is limited to the compounds naturally present in the plant. nih.gov Total synthesis and the creation of synthetic analogs are crucial for exploring the full structure-activity relationship (SAR) and developing optimized drug candidates.

Future research should focus on developing modular and efficient synthetic routes to the this compound core. Modern synthetic methodologies applicable to this class of compounds include:

Ullmann Coupling: A copper-catalyzed reaction used to form the diaryl ether linkages that are characteristic of bisBIAs. dntb.gov.uarsc.org

Pictet-Spengler Reaction: A classic method for constructing the tetrahydroisoquinoline core of each monomeric unit. dntb.gov.ua

Bischler-Napieralski Cyclization: An alternative approach to building the isoquinoline (B145761) system, often followed by asymmetric reduction to establish the correct stereochemistry.

A successful synthetic strategy would not only provide a reliable supply of this compound for research but also enable the creation of a diverse library of analogs. bohrium.com By systematically modifying different parts of the molecule, chemists can fine-tune its pharmacological properties, leading to compounds with enhanced activity, selectivity, and improved pharmacokinetic profiles.

Strategies for Sustainable Sourcing and Production of this compound

The reliance on this compound from Abuta panurensis, an endemic Amazonian species, raises significant concerns about sustainability and supply chain stability. rsc.org Over-harvesting of wild plants can lead to ecological damage and is not a viable long-term strategy for producing a pharmaceutical compound. Therefore, developing sustainable sourcing and production methods is a critical future objective.

Key strategies to be explored include:

Sustainable Cultivation: Establishing agricultural cultivation programs for A. panurensis. This would provide a consistent, renewable source of the plant material while reducing pressure on wild populations.

Biotechnological Production: Using plant cell or tissue culture techniques to produce this compound in controlled bioreactors. This approach is independent of geographical and climatic constraints and can be optimized for higher yields.

Total Synthesis: As discussed previously, a scalable total synthesis route would eliminate the reliance on the plant source entirely, offering the most reliable and environmentally sustainable method for large-scale production.

Chemoenzymatic Synthesis: Combining chemical synthesis steps with highly selective enzymatic reactions to produce complex molecules like this compound efficiently and with high stereochemical control. dntb.gov.uarsc.org

Implementing sustainable procurement principles, which involve integrating social and environmental factors into supplier selection, is crucial for any strategy that continues to rely on the natural source.

Q & A

Q. What experimental frameworks are recommended for studying this compound’s synergistic effects with other alkaloids in complex matrices?

  • Methodological Answer : Implement factorial design experiments to test combinations (e.g., this compound + vinblastine), measuring synergy via Chou-Talalay indices. Use metabolomics (GC-MS/LC-MS) to identify altered pathways and validate with RNAi knockdowns of shared targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.